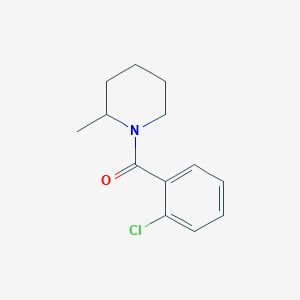

1-(2-Chlorobenzoyl)-2-methylpiperidine

CAS No.:

Cat. No.: VC3974486

Molecular Formula: C13H16ClNO

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClNO |

|---|---|

| Molecular Weight | 237.72 g/mol |

| IUPAC Name | (2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C13H16ClNO/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9H2,1H3 |

| Standard InChI Key | YODXMLSIQUVJGG-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1C(=O)C2=CC=CC=C2Cl |

| Canonical SMILES | CC1CCCCN1C(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorobenzoyl)-2-methylpiperidine consists of a six-membered piperidine ring substituted at the 1-position with a 2-chlorobenzoyl group and at the 2-position with a methyl group. The chlorobenzoyl moiety introduces aromaticity and electronic effects, while the methyl group contributes to steric modulation. The compound’s IUPAC name, (2-chlorophenyl)(2-methylpiperidin-1-yl)methanone, reflects this substitution pattern .

Key structural features include:

-

Piperidine Ring: A saturated heterocycle with one nitrogen atom, providing basicity and hydrogen-bonding potential.

-

2-Chlorobenzoyl Group: An electron-withdrawing substituent that influences reactivity and binding interactions.

-

Methyl Group: Enhances lipophilicity and modulates conformational flexibility.

Computed and Experimental Properties

Experimental data from ChemSpider and PubChem provide the following properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Mass | 237.727 g/mol |

| Monoisotopic Mass | 237.092042 Da |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 1 |

| XLogP3-AA | 1.8 (estimated) |

The compound’s moderate lipophilicity () suggests favorable membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Challenges in Scale-Up

-

Purification: The compound’s lipophilicity necessitates chromatographic techniques or recrystallization from polar aprotic solvents.

-

Byproduct Formation: Competing reactions at the piperidine nitrogen may require protective strategies.

Applications in Medicinal Chemistry

Drug Design Considerations

1-(2-Chlorobenzoyl)-2-methylpiperidine serves as a scaffold for developing:

-

Antipsychotics: Structural analogs exhibit dopamine receptor antagonism, relevant in schizophrenia treatment.

-

Antitubercular Agents: Derivatives show activity against Mycobacterium tuberculosis by inhibiting NADH dehydrogenase.

Comparative Analysis with Structural Analogs

| Compound | Substituent | Key Differences |

|---|---|---|

| 1-(3-Chlorobenzoyl)-2-methylpiperidine | 3-Chloro aryl group | Enhanced antibacterial activity |

| 1-(4-Chlorobenzoyl)-2-methylpiperidine | 4-Chloro aryl group | Higher metabolic stability |

| 1-(2-Fluorobenzoyl)-2-methylpiperidine | Fluorine substitution | Increased blood-brain barrier penetration |

The 2-chloro substitution in 1-(2-Chlorobenzoyl)-2-methylpiperidine balances electronic effects and steric hindrance, optimizing target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume